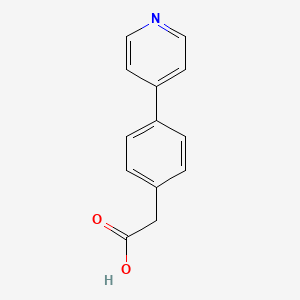

(4-Pyridin-4-yl-phenyl)-acetic acid

Overview

Description

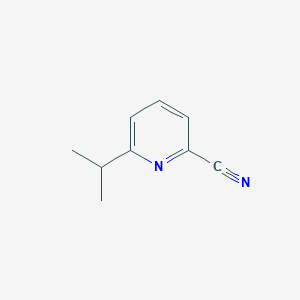

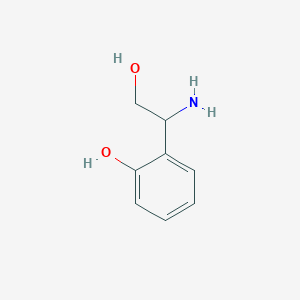

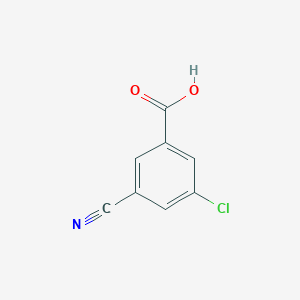

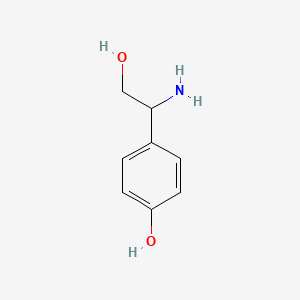

“(4-Pyridin-4-yl-phenyl)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C13H11NO2 and a molecular weight of 213.23 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, tris[4-(pyridin-4-yl)phenyl]amine (TPPA) has been synthesized and used to construct a two-dimensional coordination polymer . Another study reported the synthesis of a compound using a tetradentate ligand, 1,1,2,2-tetrakis (4- (pyridin-4-yl)phenyl)ethene (TPPE), to construct a two-dimensional coordination polymer .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridinyl group attached to a phenyl group, which is further attached to an acetic acid group . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound has been used in the construction of coordination polymers, demonstrating its reactivity with metal ions . The TPPA molecule, a related compound, has been shown to undergo protonation, leading to enhanced intramolecular charge-transfer .Scientific Research Applications

Synthesis of Metal Complexes

The reaction of para-substituted phenyl acetic acid with CuSO4 in water, followed by treatment with pyridine, produces binuclear centro-symmetric complexes. These complexes exhibit a dimeric 'paddle-wheel' structure with four carboxylate bridges and a Cu–Cu bond. The apical position is occupied by a pyridine ligand, showing one-electron redox behavior, indicating potential applications in electrochemical studies and material science (Iqbal et al., 2013).

Catalysis in Organic Synthesis

1-(Carboxymethyl)pyridinium iodide, an acetic acid functionalized pyridinium salt, has been used as a reusable catalyst for the synthesis of pyranopyrazole derivatives through a one-pot tandem four-component condensation reaction. This showcases the utility of (4-Pyridin-4-yl-phenyl)-acetic acid derivatives in facilitating efficient and green synthesis methods in organic chemistry (Moosavi-Zare et al., 2016).

Corrosion Inhibition

Pyrazoline derivatives, specifically those related to this compound, have been evaluated for their efficacy in inhibiting corrosion of mild steel in hydrochloric acid solutions. These compounds have shown high inhibition efficiencies, which are attributed to their ability to adsorb onto the metal surface, providing a protective layer against corrosion. This indicates their potential application in industrial processes where corrosion resistance is critical (Lgaz et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-pyridin-4-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIXKSPODUBJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610677 | |

| Record name | [4-(Pyridin-4-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55397-08-5 | |

| Record name | [4-(Pyridin-4-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methanesulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1603521.png)